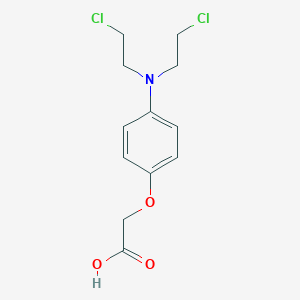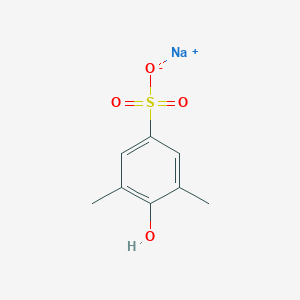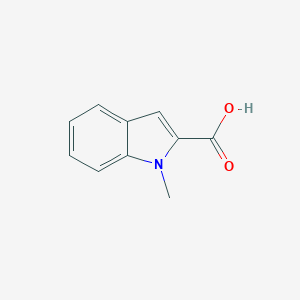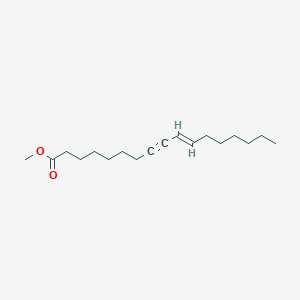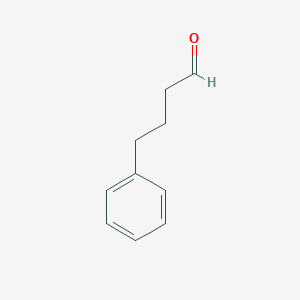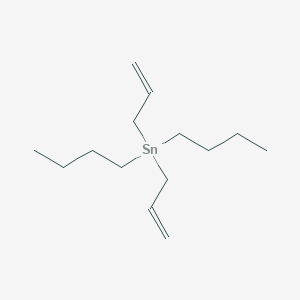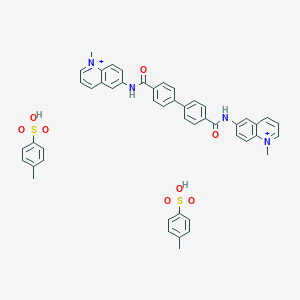
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate, also known as QBP, is a compound that has gained attention in scientific research due to its unique properties. QBP is a quaternary ammonium salt that has been synthesized through various methods and has been studied for its potential applications in biochemical and physiological research.
Mécanisme D'action
The mechanism of action of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms and cancer cells. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has been shown to bind to DNA and inhibit RNA synthesis, which may contribute to its cytotoxic effects.
Effets Biochimiques Et Physiologiques
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has also been shown to have cytotoxic effects on cancer cells, and may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate. One potential direction is to study its potential as an antimicrobial agent in the treatment of bacterial and fungal infections. Another potential direction is to investigate its potential as an anticancer agent and to further elucidate its mechanism of action. Additionally, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate could be studied for its potential use in other areas of research, such as neuroscience and drug discovery.
Méthodes De Synthèse
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate can be synthesized through a multistep process that involves the reaction of quinoline and p-phenylenediamine with phosgene. The resulting intermediate is then reacted with methylamine and tosyl chloride to form the final product, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate.
Applications De Recherche Scientifique
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has been studied for its potential applications in various scientific research fields. It has been shown to have antimicrobial properties and has been used in studies related to bacterial and fungal infections. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has also been studied for its potential use in cancer research and has been shown to have cytotoxic effects on cancer cells.
Propriétés
Numéro CAS |
18355-52-7 |
|---|---|
Nom du produit |
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate |
Formule moléculaire |
C48H44N4O8S2+2 |
Poids moléculaire |
869 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;N-(1-methylquinolin-1-ium-6-yl)-4-[4-[(1-methylquinolin-1-ium-6-yl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C34H26N4O2.2C7H8O3S/c1-37-19-3-5-27-21-29(15-17-31(27)37)35-33(39)25-11-7-23(8-12-25)24-9-13-26(14-10-24)34(40)36-30-16-18-32-28(22-30)6-4-20-38(32)2;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-22H,1-2H3;2*2-5H,1H3,(H,8,9,10)/p+2 |
Clé InChI |
KCASYOHMJAYEDQ-UHFFFAOYSA-P |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)C |
Autres numéros CAS |
18355-52-7 |
Synonymes |
6,6'-(p,p'-Biphenylylenebis(carbonylimino))bis(1-methylquinolinium) ditosylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



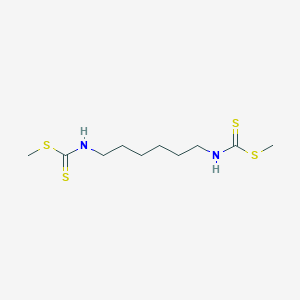

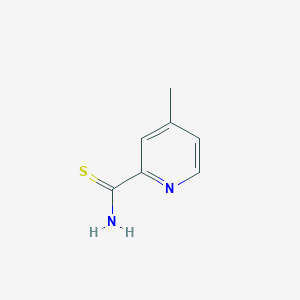
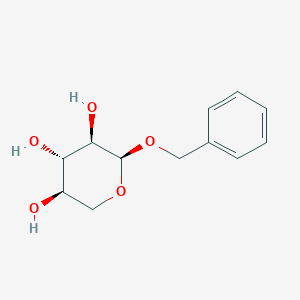
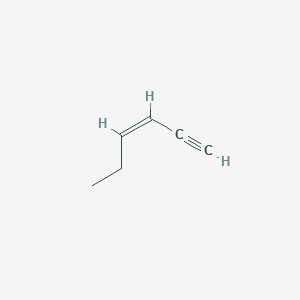
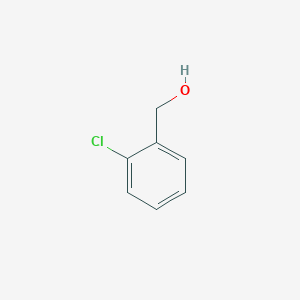
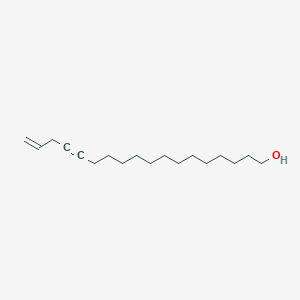
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)
